molecular formula C9H17NO2S B1405392 4-(Cyclopropylmethylsulfonyl)piperidine CAS No. 1351676-70-4

4-(Cyclopropylmethylsulfonyl)piperidine

Cat. No.: B1405392
CAS No.: 1351676-70-4
M. Wt: 203.3 g/mol
InChI Key: IKVGLPRMISAXDM-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a cyclopropylmethylsulfonyl group.

Scientific Research Applications

4-(Cyclopropylmethylsulfonyl)piperidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anticancer properties

Future Directions

Piperidines and their derivatives have significant potential in the pharmaceutical industry . They could be used as a template for future development through modification or derivatization to design more potent antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethylsulfonyl)piperidine typically involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . Additionally, a practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines .

Industrial Production Methods: Industrial production methods for this compound often involve multicomponent cyclo-condensation reactions using aldehydes, aromatic amines, and acetoacetic esters with magnesium hydrogen sulfate as a catalyst in acetonitrile at room temperature .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylmethylsulfonyl)piperidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include SOCl2 for chlorination, Grignard reagents for enantioselective synthesis, and magnesium hydrogen sulfate for cyclo-condensation .

Major Products: The major products formed from these reactions include enantioenriched α-substituted piperidines and various functionalized piperidines .

Properties

IUPAC Name

4-(cyclopropylmethylsulfonyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c11-13(12,7-8-1-2-8)9-3-5-10-6-4-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVGLPRMISAXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To an ice-cold solution of tert-butyl 4-(cyclopropylmethylsulfonyl)piperidine-1-carboxylate (53, 0.9 g, 2.96 mmol) in CH2Cl2 (15 mL) was added TFA (3.0 mL). The mixture stirred at room temperature and stirred for 3 h and was concentrated under reduced pressure. The residue was dissolved in CH2Cl2 (25 mL) and the organic layer was washed with saturated NaHCO3 solution (10 mL), H2O (15 mL) brine (15 mL), dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was chromatographed over silica gel (Isco CombiFlash Companion unit, 40 g Redisep column, 30% to 50% EtOAc in hexanes) to give 4-(cyclopropylmethylsulfonyl)piperidine as a white foam (54, 0.38 g, 63%); 1H NMR (300 MHz, MeOH-d4): δ 3.27-3.24 (m, 1H), 3.23-3.12 (m, 2H), 2.99 (d, J=7.2 Hz, 2H), 2.63 (dt, J=2.4, 12.0 Hz, 2H), 2.10-2.01 (m, 2H), 1.77-1.60 (m, 2H), 1.27-1.14 (m, 1H), 0.83-0.64 (m, 2H), 0.45-0.39 (m, 2H);
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-(cyclopropylmethylsulfonyl)piperidine-1-carboxylate
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Cyclopropylmethylsulfonyl)piperidine
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4-(Cyclopropylmethylsulfonyl)piperidine
Reactant of Route 3
4-(Cyclopropylmethylsulfonyl)piperidine
Reactant of Route 4
4-(Cyclopropylmethylsulfonyl)piperidine
Reactant of Route 5
4-(Cyclopropylmethylsulfonyl)piperidine
Reactant of Route 6
4-(Cyclopropylmethylsulfonyl)piperidine

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